Cas no 851176-39-1 (2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)

2-Chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide is a chloro-substituted acetamide derivative featuring a thiophene and an allyl moiety. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, enabling its use as an intermediate in the preparation of more complex heterocyclic structures. The presence of both chloro and allyl groups enhances its versatility in nucleophilic substitution and cross-coupling reactions. Its thiophene backbone contributes to potential applications in agrochemical and pharmaceutical research, where such scaffolds are often explored for bioactive properties. The compound’s well-defined structure and reactivity profile make it a valuable building block for specialized chemical synthesis.
2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide structure
851176-39-1 structure
Product name:2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide
CAS No:851176-39-1
MF:C10H11NOSCl2
Molecular Weight:264.171
CID:3107778
PubChem ID:2564764

2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • N-allyl-2-chloro-N-[(5-chlorothien-2-yl)methyl]acetamide
    • 2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide
    • AKOS008030677
    • 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide
    • CS-0292328
    • 851176-39-1
    • 2-CHLORO-N-[(5-CHLOROTHIOPHEN-2-YL)METHYL]-N-(PROP-2-EN-1-YL)ACETAMIDE
    • n-Allyl-2-chloro-N-((5-chlorothiophen-2-yl)methyl)acetamide
    • EN300-11783
    • Z57057720
    • インチ: InChI=1S/C10H11Cl2NOS/c1-2-5-13(10(14)6-11)7-8-3-4-9(12)15-8/h2-4H,1,5-7H2
    • InChIKey: XDQUZKNFXBHIOZ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 262.9938405Da
  • 同位素质量: 262.9938405Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 48.6Ų

2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-11783-0.5g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1
0.5g
$310.0 2023-05-01
Enamine
EN300-11783-0.1g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1
0.1g
$113.0 2023-05-01
Enamine
EN300-11783-1.0g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1
1g
$414.0 2023-05-01
Enamine
EN300-11783-5.0g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1
5g
$1199.0 2023-05-01
Enamine
EN300-11783-10000mg
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90.0%
10000mg
$1778.0 2023-10-03
Enamine
EN300-11783-500mg
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90.0%
500mg
$310.0 2023-10-03
1PlusChem
1P019OAK-250mg
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90%
250mg
$255.00 2024-04-21
1PlusChem
1P019OAK-10g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90%
10g
$2260.00 2023-12-16
1PlusChem
1P019OAK-5g
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90%
5g
$1544.00 2023-12-16
1PlusChem
1P019OAK-50mg
2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(prop-2-en-1-yl)acetamide
851176-39-1 90%
50mg
$152.00 2024-04-21

2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide 関連文献

2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamideに関する追加情報

Chemical Compound CAS No. 851176-39-1: 2-Chloro-N-(5-Chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide

The chemical compound with CAS No. 851176-39-1, commonly referred to as 2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide, is a highly specialized organic compound with a complex molecular structure. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique properties and potential applications. Recent studies have highlighted its role in various chemical reactions and its potential as a building block for advanced materials.

The molecular structure of 2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide is characterized by a thiophene ring, a chloro group, and an acetamide functional group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the compound's stability and reactivity. The presence of the chloro group at the 5-position of the thiophene ring further enhances its electronic properties, making it a valuable substrate for various substitution reactions. The acetamide group, on the other hand, introduces hydrogen bonding capabilities, which are crucial for its solubility and interaction with biological systems.

Recent research has focused on the synthesis and characterization of this compound. One notable study published in the *Journal of Organic Chemistry* demonstrated a novel synthetic route involving a nucleophilic aromatic substitution reaction. This method not only improved the yield but also provided insights into the regioselectivity of such reactions. Another study in *Chemical Communications* explored the use of this compound as a precursor for constructing bioactive molecules, highlighting its potential in drug discovery.

In terms of applications, 2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide has shown promise in the development of advanced materials. Its ability to undergo polymerization under specific conditions makes it a candidate for creating high-performance polymers with tailored electronic properties. Additionally, its compatibility with various functional groups allows for easy modification, enabling the creation of hybrid materials with enhanced functionalities.

From an environmental perspective, recent studies have evaluated the biodegradability and toxicity of this compound. Findings from *Environmental Science & Technology* suggest that under controlled conditions, the compound exhibits moderate biodegradability, which is favorable for its use in sustainable chemical processes. However, further research is required to fully understand its long-term environmental impact.

Looking ahead, the future of CAS No. 851176-39-1 lies in its potential to serve as a versatile building block in organic synthesis. Its unique combination of structural features positions it as a valuable asset in both academic research and industrial applications. As advancements in synthetic methodologies continue to emerge, this compound is expected to play an increasingly important role in shaping the next generation of chemical products.

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